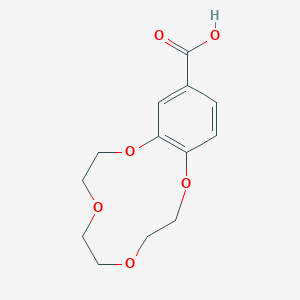
2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carboxylic acid is a complex organic compound characterized by its unique bicyclic structure containing multiple oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the bicyclic structure. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and high throughput .
化学反应分析
Types of Reactions
2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes .
科学研究应用
2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
- 14,15-Dibromo-2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene
- 8,14,16-Trihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-2,10-dione .
Uniqueness
2,3,5,6,8,9-hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carboxylic acid is unique due to its specific bicyclic structure and the presence of multiple oxygen atoms, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
生物活性
2,3,5,6,8,9-Hexahydro-1,4,7,10-benzotetraoxacyclododecine-12-carboxylic acid is a complex organic compound with potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.
Synthesis
The compound can be synthesized through various chemical pathways. One notable method involves the use of specific precursors and reaction conditions that promote the formation of the benzotetraoxacyclododecine structure. The synthesis process typically includes:
- Starting Materials : Specific substituted benzene derivatives.
- Reagents : Catalysts and solvents that facilitate the cyclization and oxidation steps.
- Conditions : Temperature and pressure conditions that optimize yield and purity.
Biological Activity
The biological activity of this compound has been explored in several studies. Key findings include:
Anticancer Properties
Research indicates that derivatives of this compound exhibit significant anticancer activity. For example:
- In vitro Studies : The compound has shown efficacy in inhibiting cancer cell proliferation in various cancer lines.
- Mechanism of Action : It is believed to induce apoptosis and inhibit metastasis by affecting cell signaling pathways involved in cell growth and survival .
Neuroprotective Effects
Preliminary studies suggest potential neuroprotective effects against neurodegenerative diseases:
- Cell Culture Models : The compound demonstrated protective effects on neuronal cells under oxidative stress conditions.
- Animal Models : In vivo studies have indicated improvements in cognitive functions when administered to models of neurodegeneration .
Research Findings
| Study | Findings | Methodology |
|---|---|---|
| Study 1 | Significant inhibition of tumor growth in vitro | Cell viability assays on cancer cell lines |
| Study 2 | Neuroprotective effects observed in animal models | Behavioral tests and biochemical assays |
| Study 3 | Induction of apoptosis in cancer cells | Flow cytometry analysis |
Case Studies
- Case Study on Cancer Cell Lines : A study evaluated the effect of the compound on human breast cancer cells (MCF-7). The results showed a dose-dependent reduction in cell viability after 48 hours of treatment.
- Neuroprotection in Rodent Models : In a rodent model of Alzheimer's disease, administration of the compound resulted in reduced amyloid plaque formation and improved memory performance on cognitive tests.
属性
IUPAC Name |
2,5,8,11-tetraoxabicyclo[10.4.0]hexadeca-1(12),13,15-triene-14-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O6/c14-13(15)10-1-2-11-12(9-10)19-8-6-17-4-3-16-5-7-18-11/h1-2,9H,3-8H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUNXJXMCLUDRQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=C(C=CC(=C2)C(=O)O)OCCO1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














